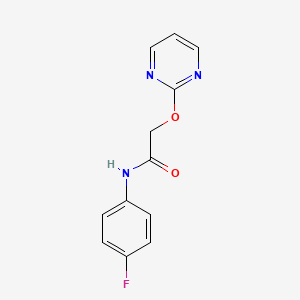

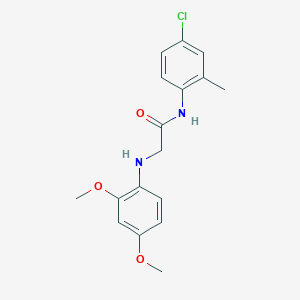

![molecular formula C15H20N2O2S B5507684 methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate" often involves complex reactions including condensation, reduction, and functional group transformations. For example, compounds like methyl 4-(4-aminostyryl) benzoate and (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate](https://consensus.app/papers/synthesis-analysis-elucidation-quantum-studies-şahin/f74d99f144e953e8820eedc1be572660/?utm_source=chatgpt) have been synthesized through various strategies including condensation reactions and characterization through techniques such as FT-IR, NMR, and UV-Visible analysis.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques like X-ray crystallography and spectroscopy. Studies like those on [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate](https://consensus.app/papers/synthesis-benzyl‐7‐3h-benzoyl‐7‐14c-methyl-taylor/cb1ccfdac6ad550ba4ea8a940798168c/?utm_source=chatgpt) provide insights into the arrangement of atoms and the geometry of the molecular structure, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds often involve interactions such as hydrogen bonding, azo coupling, and tautomerism. For example, compounds like methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate](https://consensus.app/papers/methyl-4e233-e24methoxycarbonylphenyl-moser/2959ad2c70d2506c8bed1aa1085e4772/?utm_source=chatgpt) exhibit specific bonding patterns and electronic structures that define their reactivity and stability.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are determined by the molecular structure and intermolecular forces present in the compound. For instance, studies on compounds like methyl 2-((succinimidooxy)carbonyl)benzoate](https://consensus.app/papers/methyl-2succinimidooxycarbonylbenzoate-reagent-casimir/bb518679991b57b6bc90422f04229caa/?utm_source=chatgpt) highlight the importance of functional groups in influencing these properties.

科学的研究の応用

NMDA Receptor Enhancement for Schizophrenia Treatment Sodium benzoate, a compound related to the chemical structure of interest, has been studied for its potential in enhancing N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission. This has shown promise in treating schizophrenia, with sodium benzoate improving various symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

Photopolymerization Applications Derivatives of benzoate, such as those in the study of nitroxide-mediated photopolymerization, are used in the development of new photoinitiators. These compounds exhibit significant changes in photophysical or photochemical properties, which are crucial in polymer chemistry (Guillaneuf et al., 2010).

Synthesis of Benzo[e][1,4]diazepin-3-ones Methyl benzoates are utilized in the synthesis of complex organic compounds. For instance, a study demonstrated the use of aryl methyl ketones and 2-aminobenzyl alcohols for synthesizing benzo[e][1,4]diazepin-3-ones, which have potential applications in chemistry and medicine (Geng et al., 2019).

Methyl Benzoate in Plant Scent Emission Research on snapdragon flowers revealed that methyl benzoate is a major scent compound. Its emission is rhythmically regulated, correlating with pollinator activity. This study of plant biochemistry provides insights into the role of methyl benzoates in the natural world (Dudareva et al., 2000).

Antibacterial and Antifungal Properties Methyl benzoate derivatives have been synthesized and shown to possess antibacterial and antifungal activities. This highlights their potential in pharmaceutical applications, particularly in addressing microbial infections (Bhat et al., 2015).

特性

IUPAC Name |

methyl 4-(azepane-1-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-19-14(18)12-6-8-13(9-7-12)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFNYDMNLUVJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(azepane-1-carbothioylamino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)